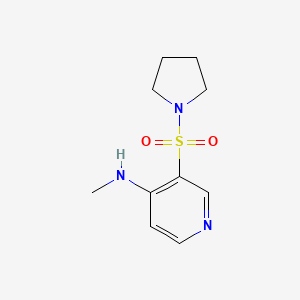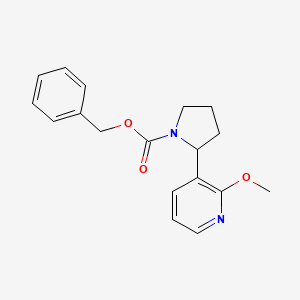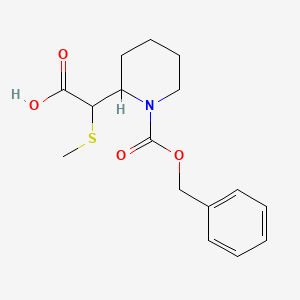
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps, including the introduction of the bromine atom, the methoxy group, and the piperidine ring. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom to the benzaldehyde ring.
Methoxylation: Addition of the methoxy group to the benzaldehyde ring.
Piperidinylation: Attachment of the piperidine ring through an ethoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromine atom, methoxy group, and piperidine ring each contribute to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but lacks the bromine atom.
6-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the piperidine ring.
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, methoxy group, and piperidine ring allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C15H18BrNO4 |
|---|---|
Peso molecular |
356.21 g/mol |
Nombre IUPAC |
6-bromo-3-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18BrNO4/c1-20-13-6-5-12(16)11(9-18)15(13)21-10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Clave InChI |
ILBNSHTXFBVQQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


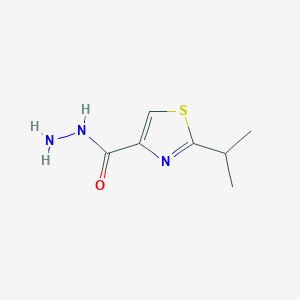

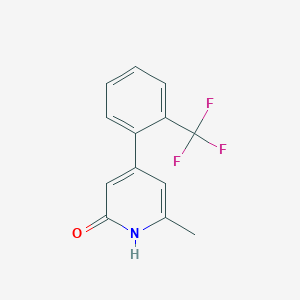

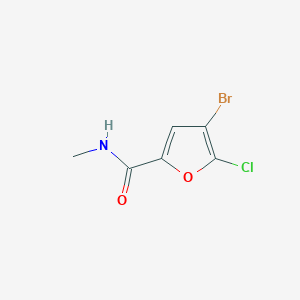
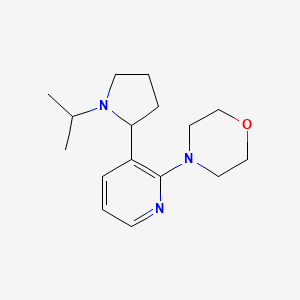

![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
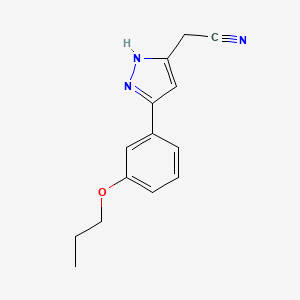
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
